
6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromine atom, hydrazinyl group, and a triazine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable aromatic precursor, followed by the introduction of the hydrazinyl group and subsequent formation of the triazine ring. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s hydrazinyl group can form covalent bonds with specific amino acid residues in proteins, altering their function. Additionally, the triazine ring may participate in π-π interactions with aromatic residues, influencing molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-nitropyridine
- 5-Bromo-2-hydroxy-3-nitropyridine
- 5-Bromo-2-hydrazinyl-1,3-benzothiazole
Uniqueness
Compared to these similar compounds, 6-(5-Bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine stands out due to its combination of a bromine atom, hydrazinyl group, and triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
30101-80-5 |
|---|---|
Molecular Formula |
C9H10BrN7 |
Molecular Weight |
296.13 g/mol |
IUPAC Name |
6-(5-bromo-2-hydrazinylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H10BrN7/c10-4-1-2-6(17-13)5(3-4)7-14-8(11)16-9(12)15-7/h1-3,17H,13H2,(H4,11,12,14,15,16) |
InChI Key |
OJPMICYQGVOACY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



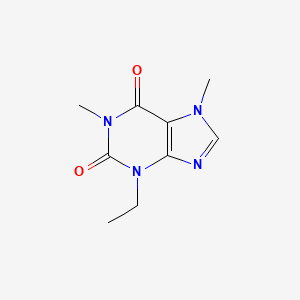
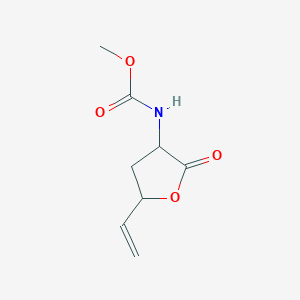
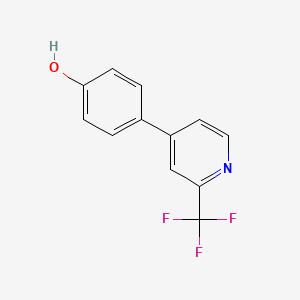

![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
![Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13994837.png)
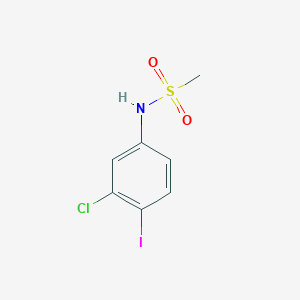

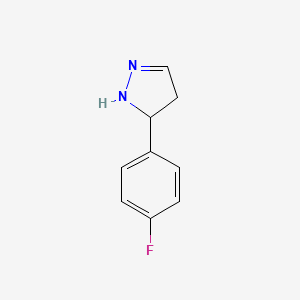

![5-Pyrimidinecarboxylic acid, 2-chloro-4-[(3-ethoxy-3-oxopropyl)methylamino]-, ethyl ester](/img/structure/B13994870.png)
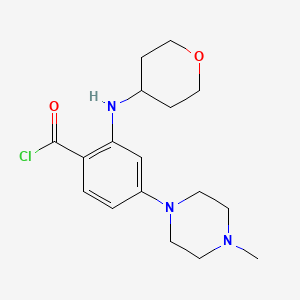
![N-(2-Amino-2-oxoethyl)-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzamide](/img/structure/B13994880.png)
